molecular formula C16H20N4O3S B5727344 Ethyl 4-[(2-methyl-1,3-benzothiazol-6-yl)carbamoyl]piperazine-1-carboxylate

Ethyl 4-[(2-methyl-1,3-benzothiazol-6-yl)carbamoyl]piperazine-1-carboxylate

Cat. No.: B5727344
M. Wt: 348.4 g/mol
InChI Key: SDBUPUWHLDZUDL-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-methyl-1,3-benzothiazol-6-yl)carbamoyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .

Chemical Reactions Analysis

Ethyl 4-[(2-methyl-1,3-benzothiazol-6-yl)carbamoyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-[(2-methyl-1,3-benzothiazol-6-yl)carbamoyl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-methyl-1,3-benzothiazol-6-yl)carbamoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. It is known to bind to certain enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Ethyl 4-[(2-methyl-1,3-benzothiazol-6-yl)carbamoyl]piperazine-1-carboxylate can be compared with other benzothiazole derivatives such as riluzole and pramipexole. These compounds share a similar benzothiazole core but differ in their substituents, leading to variations in their biological activities and therapeutic applications

Properties

IUPAC Name

ethyl 4-[(2-methyl-1,3-benzothiazol-6-yl)carbamoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-3-23-16(22)20-8-6-19(7-9-20)15(21)18-12-4-5-13-14(10-12)24-11(2)17-13/h4-5,10H,3,6-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBUPUWHLDZUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)NC2=CC3=C(C=C2)N=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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